molecular formula C5H9NO4S B13313540 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid

2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid

Cat. No.: B13313540
M. Wt: 179.20 g/mol
InChI Key: ISSWPXBHTZBQKU-UHFFFAOYSA-N
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Description

2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid is a unique organic compound characterized by its thietane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid typically involves the reaction of thietane derivatives with amino acids under controlled conditions. One common method includes the use of thietane-3-carboxylic acid, which is reacted with ammonia or an amine to introduce the amino group. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The thietane ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests it may have specific binding affinities and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-1,1-dioxo-1lambda6-thian-3-yl)acetic acid
  • 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetic acid

Uniqueness

2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid is unique due to its specific thietane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

2-(3-amino-1,1-dioxothietan-3-yl)acetic acid

InChI

InChI=1S/C5H9NO4S/c6-5(1-4(7)8)2-11(9,10)3-5/h1-3,6H2,(H,7,8)

InChI Key

ISSWPXBHTZBQKU-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)(CC(=O)O)N

Origin of Product

United States

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